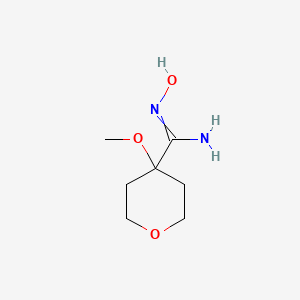
(E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with an aminobut-2-en-1-yl group, a methoxy group, and a nitro group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the aminobut-2-en-1-yl group through a nucleophilic substitution reaction. The methoxy and nitro groups are then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the trifluoroacetate salt, which is achieved by reacting the compound with trifluoroacetic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions include various substituted benzamides and amines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the aminobut-2-en-1-yl group can form covalent bonds with nucleophilic sites on proteins, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide
- 3-methoxy-5-nitrobenzamide
- 4-aminobut-2-en-1-yl)amino)-benzamide
Uniqueness
What sets (E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate apart is its trifluoroacetate salt form, which enhances its solubility and stability. This unique feature makes it particularly valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H17F3N4O6 |
|---|---|
Peso molecular |
394.30 g/mol |
Nombre IUPAC |
4-[[(E)-4-aminobut-2-enyl]amino]-3-methoxy-5-nitrobenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H16N4O4.C2HF3O2/c1-20-10-7-8(12(14)17)6-9(16(18)19)11(10)15-5-3-2-4-13;3-2(4,5)1(6)7/h2-3,6-7,15H,4-5,13H2,1H3,(H2,14,17);(H,6,7)/b3-2+; |
Clave InChI |
QMRUQYNXDBOJGC-SQQVDAMQSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1NC/C=C/CN)[N+](=O)[O-])C(=O)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
COC1=CC(=CC(=C1NCC=CCN)[N+](=O)[O-])C(=O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


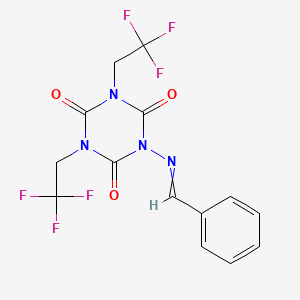

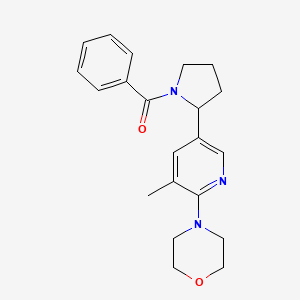



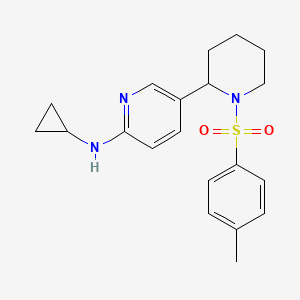
![N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride](/img/structure/B11819880.png)
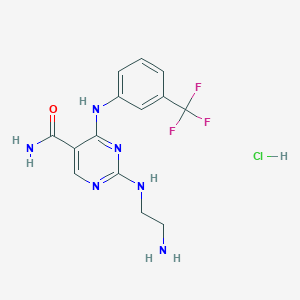
![N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11819885.png)

![(E)-N-{[4-(difluoromethoxy)-2-fluorophenyl]methylidene}hydroxylamine](/img/structure/B11819892.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid](/img/structure/B11819898.png)
